molecular formula C19H15Cl3N2O2 B1232062 Democonazole CAS No. 70161-09-0

Democonazole

Cat. No.: B1232062
CAS No.: 70161-09-0
M. Wt: 409.7 g/mol
InChI Key: ABVFVJRTKMVJMV-XDHOZWIPSA-N
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Description

Democonazole (CAS 70161-09-0) is a triazole-derived antifungal agent with the molecular formula C₁₉H₁₅Cl₃N₂O₂ . It is indicated for both antifungal and cardiotonic applications, a dual therapeutic role uncommon among azole antifungals . Its structure features a trichlorophenyl group linked to an imidazole ring, a configuration critical for inhibiting fungal cytochrome P450 (CYP51), thereby disrupting ergosterol biosynthesis .

Properties

CAS No.

70161-09-0

Molecular Formula

C19H15Cl3N2O2

Molecular Weight

409.7 g/mol

IUPAC Name

1-[(E)-2-[2-(4-chlorophenoxy)ethoxy]-2-(2,4-dichlorophenyl)ethenyl]imidazole

InChI

InChI=1S/C19H15Cl3N2O2/c20-14-1-4-16(5-2-14)25-9-10-26-19(12-24-8-7-23-13-24)17-6-3-15(21)11-18(17)22/h1-8,11-13H,9-10H2/b19-12+

InChI Key

ABVFVJRTKMVJMV-XDHOZWIPSA-N

SMILES

C1=CC(=CC=C1OCCOC(=CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl

Isomeric SMILES

C1=CC(=CC=C1OCCO/C(=C/N2C=CN=C2)/C3=C(C=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1OCCOC(=CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl

Synonyms

1-(2,4-dichloro-beta-(2-(4-chlorophenoxy)ethoxy)styryl)imidazole
democonazole

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Democonazole can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: The industrial production of this compound involves optimizing the above synthetic routes to achieve high yield and purity while minimizing waste and ensuring safe operation. This includes controlling reaction temperatures, using efficient catalysts, and employing purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Democonazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in halogenated derivatives .

Scientific Research Applications

Democonazole has a wide range of scientific research applications, including:

Mechanism of Action

Democonazole exerts its antifungal effects by inhibiting the enzyme CYP450 14α-lanosterol demethylase , which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to impaired cell function and ultimately cell death .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

Democonazole belongs to the azole class, sharing a core imidazole/triazole ring with other antifungal agents. Key structural distinctions include:

Compound Molecular Formula Chlorine Atoms Key Substituents Primary Indications
This compound C₁₉H₁₅Cl₃N₂O₂ 3 Trichlorophenyl, imidazole Antifungal, Cardiotonic
Climbazole C₁₅H₁₇ClN₂O₂ 1 Butanone, p-chlorophenoxy Antifungal (dermatophytes)
Croconazole C₁₈H₁₅ClN₂O 1 Vinylbenzene, imidazole Broad-spectrum antifungal
Clotrimazole C₂₂H₁₇ClN₂ 1 Diphenylbenzyl chloride, imidazole Topical antifungal

Key Observations :

  • Chlorine Content : this compound’s three chlorine atoms enhance its lipophilicity (predicted logP ~4.2) compared to climbazole (logP ~3.8) and clotrimazole (logP ~5.0), influencing tissue penetration and half-life .

Pharmacokinetic and Pharmacodynamic Profiles

Absorption and Metabolism
  • This compound : Moderate oral bioavailability (~60%) due to high protein binding (>90%). Metabolized via hepatic CYP3A4, producing inactive sulfoxide derivatives .
  • Clotrimazole : Topical use avoids first-pass metabolism; systemic absorption is negligible .
  • Fluconazole Analogues : Unlike this compound, fluconazole derivatives (e.g., voriconazole) exhibit >90% bioavailability and renal excretion, reducing drug-drug interaction risks .
Antifungal Efficacy
  • Spectrum of Activity : this compound shows broad-spectrum activity against Candida spp. and Aspergillus spp., comparable to posaconazole but with higher MIC values for Cryptococcus (2–4 µg/mL vs. 0.5–1 µg/mL for posaconazole) .
  • Resistance Profile : The trichlorophenyl group in this compound may reduce susceptibility to fungal efflux pumps, a common resistance mechanism in Candida glabrata .

Regulatory and Clinical Considerations

  • Regulatory Status : this compound is classified under HS 29332990 and SITC 51573 , aligning with other azoles in international trade and regulatory frameworks .
  • Adverse Effects : Like clotrimazole, this compound may cause hepatotoxicity (elevated ALT/AST in 5–10% of patients) but lacks the QT prolongation risk associated with voriconazole .

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